(E)-methyl 4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)benzoate
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Overview
Description
(E)-methyl 4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)benzoate is an organic compound that belongs to the class of benzoimidazole derivatives This compound is characterized by its unique structure, which includes a cyano group, a benzoimidazole moiety, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)benzoate typically involves a multi-step process. One common method includes the reaction of 4-formylbenzoic acid with 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the benzoimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-methyl 4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-methyl 4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(E)-methyl 4-(2-cyano-2-(1H-benzo[d]imidazol-2-yl)vinyl)benzoate: Lacks the methyl group on the benzoimidazole moiety.
(E)-ethyl 4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)benzoate: Has an ethyl ester instead of a methyl ester.
Uniqueness
(E)-methyl 4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyano group and the benzoimidazole moiety enhances its reactivity and potential bioactivity compared to similar compounds.
Properties
IUPAC Name |
methyl 4-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-22-17-6-4-3-5-16(17)21-18(22)15(12-20)11-13-7-9-14(10-8-13)19(23)24-2/h3-11H,1-2H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQFGXGZKWLWNM-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)C(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)C(=O)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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